![molecular formula C30H52O23S B15061624 methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is a complex glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its multiple glucopyranosyl units, which are forms of glucose, making it a tetrasaccharide derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups on the glucose units to prevent unwanted reactions. This is followed by the formation of glycosidic bonds between the glucose units and the attachment of the carbomethoxyethylthioethyl group. The final steps involve deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protective groups and harsh reagents .
Analyse Chemischer Reaktionen
Types of Reactions
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the individual sugar units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) can facilitate the hydrolysis of glycosidic bonds.
Major Products
The major products of these reactions include various oxidized or reduced forms of the original compound, as well as the individual glucose units released during hydrolysis .
Wissenschaftliche Forschungsanwendungen
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and metabolism due to its multiple glucose units.
Industry: Used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Wirkmechanismus
The mechanism of action of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in various metabolic pathways. The carbomethoxyethylthioethyl group may also interact with cellular proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luteolin 7-O-[(6″′-caffeoyl)-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside: A flavone glycoside with similar glycosidic bonds but different aglycone structure.
2-O-α-D-glucopyranosyl-L-ascorbic acid: A vitamin C derivative with a single glucose unit attached.
Uniqueness
CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is unique due to its multiple glucose units and the presence of the carbomethoxyethylthioethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying complex carbohydrate structures and their interactions in biological systems .
Eigenschaften
Molekularformel |
C30H52O23S |
|---|---|
Molekulargewicht |
812.8 g/mol |
IUPAC-Name |
methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate |
InChI |
InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3/t10-,11-,12+,13-,15-,16-,17+,18+,19-,20+,21-,22-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
MKTPIJALRAGUNO-STLCUDFRSA-N |
Isomerische SMILES |
COC(=O)CCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)
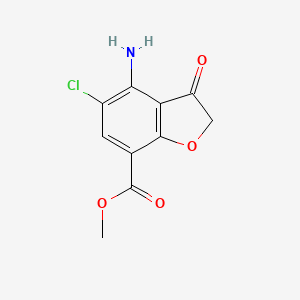
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)
![ethyl (2E)-3-{5-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061583.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
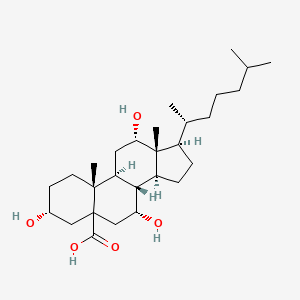
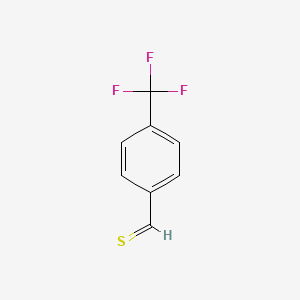
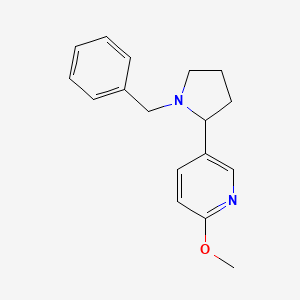


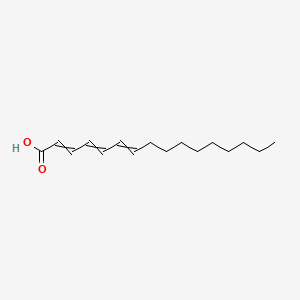
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
